molecular formula C9H16O3 B1585071 Ethyl 7-oxoheptanoate CAS No. 3990-05-4

Ethyl 7-oxoheptanoate

Cat. No. B1585071
CAS RN: 3990-05-4
M. Wt: 172.22 g/mol
InChI Key: SQOMZPCAODNNSO-UHFFFAOYSA-N
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Description

Ethyl 7-oxoheptanoate is a chemical compound with the molecular formula C9H16O3 . It’s a derivative of heptanoic acid, where one of the hydrogen atoms in the 7th carbon is replaced by an oxo group, and the hydroxyl group is replaced by an ethoxy group .


Molecular Structure Analysis

The molecular structure of Ethyl 7-oxoheptanoate consists of a seven-carbon chain with an oxo group at the 7th carbon and an ethoxy group replacing the hydroxyl group of the carboxylic acid . The molecular weight is approximately 206.67 .


Physical And Chemical Properties Analysis

Ethyl 7-oxoheptanoate is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 7-oxoheptanoate is utilized in various synthetic pathways in organic chemistry. One notable application is in the synthesis of methyl or ethyl 7-oxoheptanoate from cycloheptanone, which is achieved by oxidation with PCC, providing a useful intermediate for further chemical transformations (Ballini, Marcantoni, & Petrini, 1991). Additionally, it plays a role in the creation of 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin, via the reaction of ethyl 2-acetoxy-3-oxoheptanoate with γ-bromo-β-methoxy-cis-crotonate (Takeda, Amano, & Tsuboi, 1977).

Photoreactions

In the study of photochemical reactions, ethyl 7-oxoheptanoate has been shown to form as a product of the photochemical reaction of ethyl 2-oxo-1-cyclohexanecarboxylate in alcoholic solutions, exemplifying its potential in photochemistry research (Tokuda, Watanabe, & Itoh, 1978).

Monitoring Chemical Reactions

The compound has also been monitored in the conversion of cycloheptanone to methyl 7-oxoheptanoate, an important intermediate in prostaglandin synthesis. Gas chromatography techniques were utilized to achieve this monitoring, highlighting its role in analytical chemistry (Wakharkar, Biswas, Borate, & Ponde, 1994).

In Pharmaceutical Chemistry

Ethyl 7-chloro-2-oxoheptylate, a derivative of ethyl 7-oxoheptanoate, is an intermediate in the synthesis of cilastatin, a pharmaceutical compound. This synthesis involves multiple steps, including esterification and oxidation processes (Chen Xin-zhi, 2006).

Applications in Biochemistry

In biochemical research, derivatives of ethyl 7-oxoheptanoate have been synthesized for studying their antiproliferative activity, particularly against human epithelial lung carcinoma cells. This research demonstrates the potential biomedical applications of ethyl 7-oxoheptanoate derivatives (Nurieva et al., 2015).

properties

IUPAC Name

ethyl 7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOMZPCAODNNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192953
Record name Ethyl 7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxoheptanoate

CAS RN

3990-05-4
Record name Heptanoic acid, 7-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3990-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-oxoheptanoate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003990054
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Record name Ethyl 7-oxoheptanoate
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Record name Ethyl 7-oxoheptanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
R Ballini, E Marcantoni, M Petrini - Synthetic communications, 1991 - Taylor & Francis
… Ethyl 7-oxoheptanoate 3b has been previously obtained by oxidation of 1 -ethoxy cycloheptenel , but the yield was not reported. Methyl 7-oxoheptanoate 3a was prepared from …
Number of citations: 10 www.tandfonline.com
RH White - Biochemistry, 1989 - ACS Publications
… ethyl 7-oxoheptanoate to ethyl 7,7-diethoxyheptanoate before saponification of the ester was required because of the intramolecular aldol condensation of the ethyl 7-oxoheptanoate …
Number of citations: 29 pubs.acs.org
RA Volkmann, JT Davis, CN Meltz - Journal of the American …, 1983 - ACS Publications
… 9% overall yield from ethyl 7-oxoheptanoate (6). The novel boron trifluoride promoted thiazoline addition, in this synthesis, demonstrates a successful application of the aldol …
Number of citations: 64 pubs.acs.org
MV Sargent, S Wangchareontrakul - Journal of the Chemical Society …, 1990 - pubs.rsc.org
… The starting material for the synthesis of the aldehyde (16) was the known phosphonium salt (8)8 which was converted into its ylide and then allowed to react with ethyl 7oxoheptanoate (…
Number of citations: 26 pubs.rsc.org
G Wagner, A Pardi, K Wuethrich - Journal of the American …, 1983 - ACS Publications
… 9% overall yield from ethyl 7-oxoheptanoate (6). The novel boron trifluoride promoted thiazoline addition, in this synthesis, demonstrates a successful application of the aldol …
Number of citations: 428 pubs.acs.org
CQ Ning, C Lu, L Hu, YJ Bi, L Yao, YJ He, LF Liu… - European journal of …, 2015 - Elsevier
… The title compound was prepared from 16 and ethyl 7-oxoheptanoate using a procedure similar to that of compound 9. The obtained crude product was used in next step without further …
Number of citations: 40 www.sciencedirect.com
JDJ van den Berg, JJ Boon, KJ van den Berg… - Analytical …, 1998 - ACS Publications
… Three intermediate oxidation products of unsaturated fatty acids, ethyl 7-oxoheptanoate, ethyl 8-oxooctanoate, and ethyl 9-oxononanoate, are present in the chromatogram, indicative of …
Number of citations: 22 pubs.acs.org
C Guo, X Lu - Tetrahedron letters, 1992 - Elsevier
… Treatment of 11 with n-butyllithium in THF, followed by ethyl 7-oxoheptanoate(l21, which was prepared from 1-ethoxycycloheptene by oxonization, provided the ynediol(l3). This ynediol …
Number of citations: 19 www.sciencedirect.com
K Shukla, DV Ferraris, AG Thomas… - Journal of medicinal …, 2012 - ACS Publications
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS) that has served as a molecular probe …
Number of citations: 217 pubs.acs.org
J Luo, H Yuan, H Liu, J Li, Y Wang, Y Wang… - Green Chemical …, 2021 - Elsevier
ε-Caprolactone is traditionally produced through Baeyer-Villiger oxidation of cyclohexanone oxidized by peracids in industry, which inevitably results in large discard acid and …
Number of citations: 5 www.sciencedirect.com

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